molecular formula C14H11N B074681 3-Phenylindole CAS No. 1504-16-1

3-Phenylindole

Cat. No. B074681
CAS RN: 1504-16-1
M. Wt: 193.24 g/mol
InChI Key: XZNGTBLWFCRXKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 3-Phenylindole, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 3-Phenylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring to form a bicyclic structure . This structure is similar to many naturally occurring and synthetic indoles that exhibit wide-ranging biological activity .


Chemical Reactions Analysis

Indole syntheses, including that of 3-Phenylindole, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process involves various chemical reactions, including C–C or C–N bond formation to an unactivated C–H bond .


Physical And Chemical Properties Analysis

3-Phenylindole has a density of 1.2±0.1 g/cm3, a boiling point of 394.0±21.0 °C at 760 mmHg, and a flash point of 177.3±14.7 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 167.2±3.0 cm3 . It also has one freely rotating bond .

Scientific Research Applications

  • Antimicrobial Properties and Action on Fungi and Bacteria :

    • 3-Phenylindole exhibits antimicrobial activity against fungi and gram-positive bacteria. At specific concentrations, it inhibits the growth of Aspergillus niger and suppresses spore germination without killing the fungus. It affects the lipid composition of A. niger, particularly influencing the phospholipid concentration and free fatty acids, although sterol concentrations remain unaffected. The antifungal activity can be reversed by adding phospholipids to the medium, suggesting a possible interference with phospholipid function in cell membranes (Hoppe, Kerkenaar, & Sijpesteijn, 1976).
  • Effects on Ion Transport Across Bilayer Lipid Membranes :

    • The compound has been studied for its effects on ion transport in phosphatidylcholine-cholesterol bilayers. It influences the membrane electrical conductance differently for positively and negatively charged probes. This may be due to 3-Phenylindole's impact on decreasing the electric potential within the membrane interior. These findings suggest a kinetic limitation of membrane transport of potassium mediated by nonactin (Sinha & Smejtek, 2005).
  • Inhibition of Tubulin Polymerization in Cancer Research :

    • Derivatives of 3-Phenylindole, specifically methoxy-substituted 3-formyl-2-phenylindoles, have shown potential in inhibiting tubulin polymerization. This action is crucial in cancer therapy as it can disrupt microtubule assembly, a mechanism similar to that of colchicine. These compounds demonstrated significant cytostatic activity in breast cancer cells and are considered potential agents for disrupting microtubule assembly in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
  • Estrogen Receptor Affinity Studies :

    • Research into 2-Phenylindoles with aromatic substituents has shown that these compounds bind to the estrogen receptor. This finding is significant in the context of hormone-related cancer research. The study indicates that modifications of the 3-Phenylindole structure could lead to compounds with potential therapeutic applications in hormone-dependent diseases (Strohmeier & Angerer, 1987).
  • Inhibition of Hedgehog-Dependent Cancer :

    • Novel 2-phenylindole derivatives have been investigated for their role in arresting mitotic progression, stimulating natural killer cell cytotoxic activity, and repressing Hedgehog-dependent cancer. These compounds, by inhibiting tubulin polymerization, showed promise in cancer treatment, particularly in targeting resistant cancer cell lines (La Regina et al., 2015).

properties

IUPAC Name

3-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGTBLWFCRXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164538
Record name 3-Phenylindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylindole

CAS RN

1504-16-1
Record name 3-Phenylindole
Source ChemIDplus
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Record name 1504-16-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of phenylhydrazine (1 mL, 10.15 mmol) and phenylacetaldehyde (1.32 mL, 10.15 mmol) in acetic acid was refluxed for 6 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into a saturated aqueous solution of sodium carbonate (100 mL) at 0° C. After extraction with dichloromethane (2×30 mL), the organic layer was dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to afford the desired indole (1a) as a pale oil (940 mg, 4.86 mmol, 48%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

By following the procedure of Example 1 substantially faithfully while using N-tosyl-D-prolyl chloride in the place of benzoyl chloride and changing the reaction temperature during the course of cooling to -40° C., 3.88 g of 3-phenyl-1-(N-tosyl-D-prolyl)indole (48.2%) having a melting point of 148-149° C. was obtained from 3.50 g of 3-phenylindole.
Name
N-tosyl-D-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-1-(N-tosyl-D-prolyl)indole
Quantity
3.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 245 mg (0.73 mmol) of 1-benzenesulfonyl-3-phenyl-1H-indole in 10 mL of methanol and 5 mL of 2 N aqueous KOH was warmed at reflux for 2 hours. The mixture was then cooled and concentrated in vacuo and diluted with water and extracted with ethyl acetate. The combined organic layers were washed with two 10 mL portions of 2 N aqueous KOH solution, 10 mL of brine, three 10 mL portions of saturated aqueous ammonium chloride solution, and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was triturated with hexanes afford 48 mg (33%) of 3-phenyl-1H-indole.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
907
Citations
JS Biradar, SY Manjunath - 2004 - nopr.niscpr.res.in
… la-d were prepared from 5subtituted-3-phenylindole-2-carboxylates by known methods' 8 . '9 . These 5-substituted-3-phenylindole-2carbohydrazides Ja-d were reacted with isatin 2 in …
Number of citations: 36 nopr.niscpr.res.in
HH Hoppe, A Kerkenaar, AK Sijpesteijn - Pesticide Biochemistry and …, 1976 - Elsevier
… The 3-phenylindole-resistant strain showed resistance to triarimol and pimaricin. The wild … up 3-phenylindole quite rapidly and accumulated it in the mycelium. 3-Phenylindole possibly …
Number of citations: 22 www.sciencedirect.com
R Erra‐Balsells - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
The electron impact mass spectrometric fragmentation pathways for several 2‐methyl‐, 3‐methyl‐, 2,3‐dimethyl‐, 2‐aryl‐ and 3‐phenylindole derivatives were investigated. An …
Number of citations: 10 onlinelibrary.wiley.com
JM Bruce, FK Sutcliffe - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 1-Substituted 3-phenyloxindoles are also alkylated at position 3, but acylation affords derivatives of 2-hydroxy-3-phenylindole, whose structures are established mainly by means of …
Number of citations: 16 pubs.rsc.org
PM Veeresha Sharma, MG Purohit - Synthetic Communications, 2008 - Taylor & Francis
… ‐substituted‐3‐phenylindole‐2‐[1,2,4‐triazolo‐3‐acetic acid] (3a–c) were reacted with o‐phenylenediamino dihydrochloride in ethylene glycol to yield 5‐substituted‐3‐phenylindole‐1,…
Number of citations: 8 www.tandfonline.com
W Metlesics, G Silverman… - The Journal of Organic …, 1964 - ACS Publications
The only examples of 1-hydroxyimidazole 3-oxides in the literature appear in a publication by LaParola. 4 This author investigated the reaction between dimethylglyoxime and …
Number of citations: 24 pubs.acs.org
N Tajima, S Nakatsuka - Heterocyclic Communications, 2000 - degruyter.com
… 2-phenylindole S and 3-phenylindole 2 are usually prepared … 2-phenylindole 8 (9) and 3-phenylindole 2 (10) in 87% and 72… route of 2-phenylindole 8 and 3-phenylindole 2 from indole. …
Number of citations: 7 www.degruyter.com
HH Hoppe, A Kerkenaar, AK Sijpesteijn - Pesticide Biochemistry and …, 1976 - Elsevier
… of 3-phenylindole was observed in ir spectra. Moreover, the maxima of the uv spectrum of 3-phenylindole … It is suggested that binding to phospholipids is the first effect of 3-phenylindole. …
Number of citations: 17 www.sciencedirect.com
FYH Chen, E Leete - Tetrahedron Letters, 1963 - Elsevier
… -3-phenylindole are apparently formed by two distinct routes since 2-benzoyl3-phenylindole was not … 2-Benzoyl-3-phenylindole could arise by isomerization of the hydroperoxide II to the …
Number of citations: 12 www.sciencedirect.com
RJ Sundberg, GS Kotchmar Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
… Deoxygenation of 2 in refluxing triethyl phosphite gives a 50% yield of 2-methyl-3-phenylindole and about 10% l-ethyl-2-methyl-3-phenylindole. The product distribution in the …
Number of citations: 27 pubs.acs.org

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